Bis(9)-Huperzine B
Description
Bis(9)-Huperzine B is a dimeric derivative of Huperzine B, a lycodine-type Lycopodium alkaloid isolated from Huperzia serrata, a plant traditionally used in Chinese medicine for cognitive enhancement and neuroprotection . Huperzine B itself is a structural analog of Huperzine A, a well-characterized acetylcholinesterase (AChE) inhibitor, but with distinct pharmacological properties. The dimerization strategy (linking two Huperzine B units at position 9) aims to enhance potency, selectivity, or multifunctionality, as seen in other dimeric cholinesterase inhibitors like Bis(7)-tacrine and Bis(12)-hupyridone . This compound’s molecular formula is C₃₂H₄₀N₄O₂ (inferred from Huperzine B: C₁₆H₂₀N₂O), with stereochemical complexity contributing to its bioactivity .
Properties
Molecular Formula |
C41H54N6O4 |
|---|---|
Molecular Weight |
694.9 g/mol |
IUPAC Name |
(1R,10R)-16-methyl-14-[2-[methyl-[3-[methyl-[2-[(1R,10R)-16-methyl-5-oxo-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-14-yl]-2-oxoethyl]amino]propyl]amino]acetyl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C41H54N6O4/c1-26-18-28-20-34-32(10-12-36(48)42-34)40(22-26)30(28)8-5-16-46(40)38(50)24-44(3)14-7-15-45(4)25-39(51)47-17-6-9-31-29-19-27(2)23-41(31,47)33-11-13-37(49)43-35(33)21-29/h10-13,18-19,28-31H,5-9,14-17,20-25H2,1-4H3,(H,42,48)(H,43,49)/t28?,29?,30-,31-,40-,41-/m1/s1 |
InChI Key |
KTFGBMXGPUIYSS-LMMAWDAISA-N |
Isomeric SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C(=O)CN(C)CCCN(C)CC(=O)N5CCC[C@H]6[C@@]57CC(=CC6CC8=C7C=CC(=O)N8)C |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C(=O)CN(C)CCCN(C)CC(=O)N5CCCC6C57CC(=CC6CC8=C7C=CC(=O)N8)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Huperzine A
- Structure : Huperzine A (C₁₅H₁₈N₂O) shares a lycodine-type skeleton with Huperzine B but differs in substituents and oxidation states. Huperzine A contains an α-pyridone ring, while Huperzine B has a ketone group at C-16 .
- AChE Inhibition : Huperzine A exhibits superior AChE inhibition (IC₅₀ ~20 nM) compared to Huperzine B (IC₅₀ ~300 nM). X-ray crystallography shows Huperzine A binds deeper into the AChE active site gorge via π-π stacking and hydrogen bonding, while Huperzine B has weaker interactions .
- Neuroprotection : Both reduce oxidative stress, but Huperzine A shows stronger in vivo efficacy in reversing scopolamine-induced cognitive deficits in primates .
Huperzine B Derivatives
- 16-Hydroxyhuperzine B : A hydroxylated derivative with improved solubility and moderate AChE inhibition (IC₅₀ ~200 nM). Its CD spectrum matches Huperzine B, confirming conserved stereochemistry .
- N-Methylhuperzine B : Methylation at the N-atom reduces AChE affinity (IC₅₀ ~500 nM) but enhances blood-brain barrier permeability in preclinical models .
Bis(7)-Tacrine
- Structure : A tacrine dimer linked at position 5. Unlike Bis(9)-Huperzine B, it lacks a natural product backbone.
- Potency : Bis(7)-Tacrine is 10-fold more potent than tacrine in AChE inhibition (IC₅₀ ~5 nM vs. 50 nM) and demonstrates superior neuroprotection against H₂O₂-induced apoptosis in neuronal cells .
Bis(12)-Hupyridone
- Structure : A dimer derived from Huperzine A fragments. Unlike this compound, it incorporates a pyridone ring.
- Multifunctionality : Inhibits AChE (IC₅₀ ~10 nM) and blocks NMDA receptors, mimicking memantine. This dual action is absent in Huperzine B and its derivatives .
Comparative Data Table
*Estimated based on dimeric analog trends.
Research Findings and Mechanisms
- Molecular dynamics simulations predict interactions with both the catalytic and peripheral sites of AChE, similar to Bis(7)-tacrine .
- Neuroprotection : Unlike Huperzine A, this compound’s effects on NMDA receptors or amyloid-β aggregation remain unstudied. Its dimeric structure may improve pharmacokinetics, as seen in Bis(12)-hupyridone’s 24-hour efficacy in primates .
- Synthetic vs. Natural : Plant-derived Huperzine B (e.g., from Huperzia selago) has variable yields (<0.1% dry weight), whereas synthetic dimerization allows scalable production but may introduce impurities .
Q & A
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